Structural Differentiation: Furan-2-ylmethyl vs. Benzyl and Phenyl Amide Substituents in 2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamides
The target compound incorporates a furan-2-ylmethyl group at the acetamide nitrogen, distinguishing it from the closest commercial analogs: N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS 1251590-66-3), N-(4-bromophenyl) analog (CAS 1251670-04-8), N-(4-fluorobenzyl) analog, and N-(4-acetylphenyl) analog (CAS 1251585-14-4). The furan ring contributes one additional hydrogen-bond acceptor (furan oxygen) and reduces lipophilicity (calculated XLogP3-AA of 1.3 for the target compound vs. an estimated ~2.0–2.5 for the benzyl analog based on fragment contributions) [1]. The five-membered heteroaromatic ring also presents a different dihedral angle profile compared to the planar phenyl or benzyl groups, which can affect the positioning of the terminal amide NH for critical target hydrogen-bonding interactions. In published SAR studies on pyrimido[4,5-d]pyrimidine scaffolds, analogous 4,7-disubstitution variations have produced IC₅₀ shifts exceeding 10-fold across cancer cell lines (e.g., compounds 7d and 7h vs. 7a in Georgiou et al., 2024) [2].
| Evidence Dimension | Physicochemical and structural parameters: hydrogen-bond acceptor count, lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; TPSA = 119 Ų; Rotatable bonds = 5; H-bond donors = 1; H-bond acceptors = 7; Molecular weight = 315.35 g/mol [1] |
| Comparator Or Baseline | N-benzyl analog (CAS 1251590-66-3): MW ~349.4; estimated XLogP3-AA ~2.0–2.5; TPSA ~87 Ų (loss of furan oxygen). N-(4-fluorobenzyl) analog: MW ~371.4; estimated XLogP3-AA ~2.3–2.8. N-(4-acetylphenyl) analog (CAS 1251585-14-4): MW = 353.4; XLogP3-AA ~1.5 (PubChem predicted). |
| Quantified Difference | Target compound XLogP3-AA is ~0.7–1.5 log units lower than benzyl/fluorobenzyl analogs, indicating higher aqueous solubility potential and reduced non-specific protein binding. TPSA is ~32 Ų higher than benzyl analog, suggesting improved membrane permeability-selectivity balance. |
| Conditions | All values are calculated/computed properties from PubChem (release 2021.05.07) and analog estimates based on fragment-based calculations. No experimental logP or logD data are publicly available for direct comparison. |
Why This Matters
The furan oxygen provides an additional hydrogen-bond acceptor site that can be exploited for target engagement optimization; procurement of the benzyl or phenyl analogs instead would eliminate this interaction capability and alter the compound's ADME profile, potentially compromising SAR continuity.
- [1] PubChem Compound Summary CID 52905889. N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1286696-13-6 (accessed April 2026). View Source
- [2] Georgiou EA, Paraskevas K, Koutra C, Persoons L, Schols D, De Jonghe S, Kostakis IK. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. 2024;29(23):5549. doi:10.3390/molecules29235549. View Source
